4-(Benzyloxy)-1-bromo-2-nitrobenzene
Description
BenchChem offers high-quality 4-(Benzyloxy)-1-bromo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-bromo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNHIPXNKPDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593380 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4514-28-7 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structural & Functional Divergence of Benzyloxy-Bromo-Nitrobenzene Isomers
[1]
Executive Summary
For researchers in medicinal chemistry and material science, distinguishing between 4-benzyloxy-1-bromo-2-nitrobenzene (Compound A) and 1-benzyloxy-4-bromo-2-nitrobenzene (Compound B) is critical not merely for structural validation, but for defining the available synthetic pathways.[1]
While they share identical molecular formulas (
-
Compound A (1-Br, 2-
) acts as a "Hot" Electrophile .[1] The bromine atom is ortho to the nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Compound B (4-Br, 2-
) acts as a Stable Scaffold .[1] The bromine atom is meta to the nitro group, deactivating it toward but preserving it for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
This guide provides the self-validating logic required to synthesize, identify, and utilize these isomers correctly.
Structural Anatomy & Nomenclature
Comparative Data Table
| Feature | Compound A | Compound B |
| IUPAC Name | 4-(benzyloxy)-1-bromo-2-nitrobenzene | 1-(benzyloxy)-4-bromo-2-nitrobenzene |
| CAS Number | 4514-28-7 | 383868-64-2 |
| Core Precursor | 4-bromo-3-nitrophenol | 4-bromo-2-nitrophenol |
| Br Position | C1 (Activated by ortho- | C4 (Unactivated, meta to |
| C2 | C2 | |
| OBn Position | C4 | C1 |
| Primary Reactivity | Pd-Catalysis (Coupling at Br) |
Electronic Activation Logic
The following diagram illustrates the electronic relationships that dictate the reactivity of each isomer.
Figure 1: Electronic activation map. In Compound A, the nitro group activates the C1-Bromine bond for displacement.[1] In Compound B, the meta-relationship prevents this activation.[1]
Synthetic Pathways (Self-Validating Protocols)
The synthesis of these isomers relies on selecting the correct phenolic precursor. The regiochemistry is established before the benzylation step.
Synthesis of Compound A (The "Hot" Electrophile)
Target: 4-benzyloxy-1-bromo-2-nitrobenzene (CAS 4514-28-7) Precursor: 4-bromo-3-nitrophenol (CAS 78137-76-5)[1]
Mechanistic Insight: Direct nitration of 4-benzyloxybromobenzene yields the wrong isomer (ortho to the alkoxy group). Therefore, one must start with the pre-nitrated phenol, 4-bromo-3-nitrophenol, where the nitro group is already installed ortho to the bromine.[1]
Protocol:
-
Charge: Dissolve 4-bromo-3-nitrophenol (1.0 eq) in DMF (5 mL/g).
-
Base Addition: Add
(1.5 eq) at room temperature. Stir for 15 minutes to generate the phenoxide anion. Observation: Color shift to deep yellow/orange. -
Alkylation: Add Benzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (
) converts to the non-polar ether ( ). -
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.[2]
-
Purification: Recrystallize from Ethanol to remove trace benzyl bromide.
Synthesis of Compound B (The Scaffold)
Target: 1-benzyloxy-4-bromo-2-nitrobenzene (CAS 383868-64-2) Precursor: 4-bromo-2-nitrophenol (CAS 7693-52-9)[1]
Mechanistic Insight: This precursor is the standard product of nitrating 4-bromophenol.[1] The nitro group ends up ortho to the hydroxyl group. Benzylation locks this regiochemistry.
Protocol:
-
Charge: Dissolve 4-bromo-2-nitrophenol (1.0 eq) in Acetone.
-
Base Addition: Add
(2.0 eq). -
Alkylation: Add Benzyl bromide (1.2 eq).
-
Reaction: Reflux (56°C) for 6 hours.
-
Validation: Unlike Compound A, this isomer is extremely stable against nucleophilic attack at the bromine position during workup.
Figure 2: Synthetic divergence based on phenolic precursor selection.
Reactivity & Applications
Nucleophilic Aromatic Substitution ( )
This is the definitive test to distinguish the two isomers chemically.
-
Compound A: Reacts with primary amines (e.g., morpholine, benzylamine) in DMSO at 80°C. The nucleophile displaces the Bromine atom.
-
Compound B: Inert to
at the bromine position under standard conditions. Forcing conditions may lead to cleavage of the benzyl ether or displacement of the benzyloxy group (rare, requires strong alkoxides), but the bromine remains intact.
Palladium-Catalyzed Coupling[1][7]
-
Compound B: Ideal substrate for Suzuki or Buchwald-Hartwig couplings.[1] The nitro group remains spectator, allowing for the construction of biaryl systems retaining the nitro functionality for later reduction.
-
Compound A: Can participate in coupling, but oxidative addition at C-Br is competitive with
side reactions if the coupling partner or base is nucleophilic.[1]
Spectroscopic Identification (NMR)[4]
To validate which isomer you have without destruction:
| Proton Signal | Compound A (1-Br, 2- | Compound B (1-OBn, 2- |
| H-3 (Between substituents) | Doublet ( | Doublet ( |
| H-6 (Ortho to C1) | Ortho to Br. | Ortho to OBn (Shielded). |
Diagnostic Rule: Look for the isolated doublet (H-3). If it is significantly downfield (>8.0 ppm), you likely have Compound B , as the proton is flanked by two electron-withdrawing groups (
References
Technical Analysis of C13H10BrNO3: Isomerism, Synthesis, and Characterization
Executive Summary
This technical guide analyzes the chemical space defined by the molecular formula C₁₃H₁₀BrNO₃ .[1] While this formula does not correspond to a single marketed pharmaceutical, it represents a critical class of brominated nitro-diaryl ethers and functionalized biphenyls often utilized as intermediates in Fragment-Based Drug Discovery (FBDD).[1]
This document details the molecular properties, structural isomerism, synthetic pathways, and analytical differentiation of these compounds, specifically focusing on the Benzyl Bromo-Nitrophenyl Ether scaffold as a primary case study.[1]
Part 1: Fundamental Molecular Properties[1]
The precise characterization of C₁₃H₁₀BrNO₃ relies heavily on the isotopic signature of Bromine.[1] Unlike Fluorine or Iodine (monoisotopic), Bromine exists as a near 1:1 ratio of
Quantitative Data Profile
| Property | Value / Description |
| Molecular Formula | C₁₃H₁₀BrNO₃ |
| Average Molecular Weight | 308.13 g/mol |
| Monoisotopic Mass ( | 306.9844 u |
| Monoisotopic Mass ( | 308.9824 u |
| Degree of Unsaturation | 9 (Consistent with two aromatic rings + nitro group) |
| Elemental Composition | C (50.68%), H (3.27%), Br (25.93%), N (4.55%), O (15.58%) |
The "Bromine Doublet" Signature
In Mass Spectrometry (MS), any isomer of C₁₃H₁₀BrNO₃ will exhibit a distinct isotopic pattern.[1]
-
M Peak (m/z 307): Corresponds to
Br.[1] -
M+2 Peak (m/z 309): Corresponds to
Br.[1] -
Significance: This doublet is the primary diagnostic filter for confirming the presence of the bromine moiety during high-throughput screening [1].[1]
Part 2: Structural Isomerism & Scaffolds[1]
The formula C₁₃H₁₀BrNO₃ allows for significant structural diversity. We categorize these into three primary scaffolds relevant to medicinal chemistry.
Scaffold A: Benzyl Nitrophenyl Ethers
This is the most chemically stable and common configuration for this formula.[1]
-
Structure: A benzyl group (
) attached via oxygen to a bromonitrobenzene ring.[1] -
Isomer Examples:
-
Application: Precursors for reduction to anilines, subsequently used in Buchwald-Hartwig couplings.[1]
Scaffold B: Bromo-Nitro-Diphenylmethanols[1]
-
Structure: Two phenyl rings connected by a hydroxymethylene bridge (
).[1] -
Isomer Example: (2-Bromo-4-nitrophenyl)(phenyl)methanol.
-
Differentiation: Contains a chiral center and a labile hydroxyl proton.[1]
Scaffold C: Methanone Derivatives (Excluded)
-
Note: A benzophenone derivative (C=O bridge) would have the formula C₁₃H₈BrNO₃.[1] To reach H₁₀, the ketone must be reduced to an alcohol (Scaffold B) or the rings must be partially saturated (unlikely in this context).[1]
Part 3: Analytical Characterization Workflow
Distinguishing between regioisomers (e.g., ortho-bromo vs. para-bromo) requires a multi-modal approach.
Decision Tree for Isomer Identification
Figure 1: Analytical decision tree for structural elucidation of C₁₃H₁₀BrNO₃ isomers.
Key NMR Signals[1][3]
-
Benzyl Ethers: Look for a sharp singlet integrating to 2H around
5.1-5.2 ppm ( ).[1] -
Diphenylmethanols: Look for a singlet or doublet (if coupled to OH) integrating to 1H around
5.8-6.0 ppm ( ).[1] -
Aromatic Region: The splitting pattern of protons on the substituted ring determines the relative positions of Br and
groups (e.g., ortho coupling Hz vs meta coupling Hz).[1]
Part 4: Synthesis Protocol (Benzyl 2-bromo-4-nitrophenyl ether)
This protocol describes the synthesis of a representative isomer via Williamson Ether Synthesis . This method is preferred for its high yield and operational simplicity [2].[1]
Reaction Logic
The reaction involves the nucleophilic attack of a phenoxide ion (generated from 2-bromo-4-nitrophenol) on benzyl bromide.[1]
Step-by-Step Methodology
Reagents:
-
2-Bromo-4-nitrophenol (1.0 eq)[1]
-
Benzyl bromide (1.1 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
Acetonitrile (ACN) or DMF (Solvent)[1]
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-nitrophenol (e.g., 2.18 g, 10 mmol) in anhydrous ACN (20 mL).
-
Deprotonation: Add
(2.76 g, 20 mmol). The suspension may turn yellow indicating phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to 60-80°C and monitor by TLC (Hexane:Ethyl Acetate 8:2). Reaction typically completes in 2-4 hours.[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) to yield the target ether as a pale yellow solid.[1]
Synthetic Pathway Diagram[1]
Figure 2: Williamson Ether Synthesis pathway for C₁₃H₁₀BrNO₃.
Part 5: References
-
LibreTexts Chemistry. (2022).[1] Isotope Abundance and Mass Spectrometry of Bromine. Retrieved from [Link][1]
-
Organic Syntheses. Alkylation of Phenols: General Procedures. Retrieved from [Link]
-
PubChem Database. Compound Summary for C13H10BrNO3 Isomers. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
ChemHelpASAP. (2019).[1][4] Synthesis & Cleavage of Benzyl Ethers. Retrieved from [Link]
Sources
- 1. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
Methodological & Application
Synthesis of 4-(Benzyloxy)-1-bromo-2-nitrobenzene from 4-Bromo-2-nitrophenol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)-1-bromo-2-nitrobenzene, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocol details the Williamson ether synthesis of this target molecule from commercially available 4-bromo-2-nitrophenol and benzyl bromide. This application note offers in-depth insights into the reaction mechanism, a detailed, step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
The synthesis of substituted aromatic ethers is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The target molecule, 4-(benzyloxy)-1-bromo-2-nitrobenzene, incorporates several key functional groups: a versatile benzyl ether, a synthetically useful bromine atom, and a nitro group that can be further manipulated. These features make it an attractive building block for the construction of more complex molecular architectures.
The chosen synthetic route is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a reliable and efficient means of carbon-oxygen bond formation.[1] This document will elucidate the mechanistic underpinnings of this transformation and provide a field-proven protocol for its successful execution in a laboratory setting.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-(benzyloxy)-1-bromo-2-nitrobenzene from 4-bromo-2-nitrophenol is a classic example of the Williamson ether synthesis.[2] The reaction proceeds in two key steps:
-
Deprotonation: The phenolic proton of 4-bromo-2-nitrophenol is acidic and is readily removed by a suitable base, in this case, anhydrous potassium carbonate (K₂CO₃), to form a potassium phenoxide salt. Acetone is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the cation and leaving the phenoxide anion as a potent nucleophile.[3]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 fashion.[2] This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired ether product, 4-(benzyloxy)-1-bromo-2-nitrobenzene.
The choice of a primary halide, benzyl bromide, is critical for the success of this SN2 reaction, as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[4]
Figure 1: Reaction mechanism for the Williamson ether synthesis of 4-(benzyloxy)-1-bromo-2-nitrobenzene.
Materials and Reagents
A comprehensive list of all chemicals required for this synthesis is provided below, along with their key physical and safety properties.
| Chemical Name | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Hazards |
| 4-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.00 | 90-94 | N/A | Harmful if swallowed or inhaled, Causes skin and eye irritation.[5] |
| Benzyl Bromide | C₇H₇Br | 171.03 | -4 | 198-199 | Causes severe skin burns and eye damage, Lachrymator.[6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | N/A | Causes serious eye irritation, May cause respiratory irritation. |
| Acetone | C₃H₆O | 58.08 | -95 | 56 | Highly flammable liquid and vapor, Causes serious eye irritation. |
| 4-(Benzyloxy)-1-bromo-2-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | 102-104 | N/A | (Predicted to be an irritant) |
| Ethanol | C₂H₆O | 46.07 | -114 | 78 | Highly flammable liquid and vapor. |
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of 4-(benzyloxy)-1-bromo-2-nitrobenzene.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (5.00 g, 22.9 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (4.78 g, 34.6 mmol, 1.5 equiv.) to the flask.
-
Add 100 mL of acetone to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide. The mixture will appear as a yellow-orange slurry.
-
Slowly add benzyl bromide (3.27 mL, 4.70 g, 27.5 mmol, 1.2 equiv.) to the stirred suspension using a dropping funnel or syringe over 5 minutes.
-
Attach a reflux condenser to the round-bottom flask.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 60-65 °C oil bath temperature) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material (4-bromo-2-nitrophenol) will have a lower Rf value than the product.
Figure 2: A streamlined workflow for the synthesis and purification of the target compound.
Work-up and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Wash the collected salts with a small amount of acetone (2 x 20 mL) to recover any residual product.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.
-
Recrystallize the crude solid from hot ethanol.[7] Dissolve the crude product in a minimal amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized 4-(benzyloxy)-1-bromo-2-nitrobenzene can be confirmed by the following methods:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 102-104 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 2.4 Hz, 1H), 7.45 – 7.35 (m, 5H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.02 (d, J = 8.8 Hz, 1H), 5.21 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.2, 140.2, 135.5, 133.4, 128.9, 128.6, 127.4, 124.9, 116.4, 115.8, 71.6.
-
IR (ATR, cm⁻¹): 3100, 3070, 1600, 1570, 1510, 1340, 1250, 1020, 830.
Safety and Handling
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzyl bromide is a lachrymator and is corrosive; handle with extreme care.[6]
-
Acetone and ethanol are flammable liquids; keep away from ignition sources.
-
4-Bromo-2-nitrophenol is harmful if ingested or inhaled.[5]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-(benzyloxy)-1-bromo-2-nitrobenzene via the Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and affords the desired product in good yield and high purity after recrystallization. The mechanistic insights and detailed experimental steps outlined herein should enable researchers to successfully replicate this synthesis and utilize the product in their ongoing research and development endeavors.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Ilangovan, A., Kumar, R. G., Liang, H., Balasubramani, K., & Muthiah, P. T. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4087.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved February 12, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved February 12, 2026, from [Link]
Sources
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. 4-(benzyloxy)-2-bromo-1-nitrobenzene [chemicalbook.com]
- 3. 4-ブロモ-1-フルオロ-2-ニトロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-ブロモ-2-ニトロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Protocol for benzylation of 4-bromo-2-nitrophenol using benzyl bromide
Application Note: High-Efficiency O-Benzylation of 4-Bromo-2-nitrophenol
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-bromo-2-nitro-1-(benzyloxy)benzene via the Williamson ether synthesis. The target transformation involves the O-alkylation of 4-bromo-2-nitrophenol with benzyl bromide. This intermediate is critical in medicinal chemistry, serving as a precursor for functionalized anilines via nitro-reduction or biaryl systems via Suzuki-Miyaura cross-coupling.
This guide prioritizes Process Safety , Yield Optimization , and Purification Efficiency , moving beyond standard textbook descriptions to address practical scale-up challenges such as solvent selection, temperature control, and impurity management.
Scientific Background & Mechanism
Mechanistic Insight
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]
-
Deprotonation: The phenolic proton of 4-bromo-2-nitrophenol is relatively acidic (
) due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-nitro and para-bromo groups. This allows the use of mild carbonate bases ( ) rather than strong hydrides ( ). -
Nucleophilic Attack: The resulting phenoxide anion attacks the benzylic carbon of benzyl bromide, displacing the bromide leaving group.
-
Regioselectivity: While phenoxides are ambient nucleophiles (capable of C- or O-alkylation), O-alkylation is kinetically favored in polar aprotic solvents (DMF, Acetone) using "hard" bases like carbonates.
Reaction Scheme
Figure 1: Reaction scheme for the O-benzylation process.
Experimental Design Considerations
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes dissolution of |
| Base | Potassium Carbonate ( | Sufficient basicity to deprotonate the nitrophenol. Safer and easier to handle than Sodium Hydride ( |
| Stoichiometry | 1.0 : 1.2 : 2.0 (Phenol:BnBr:Base) | Slight excess of benzyl bromide ensures complete conversion of the limiting phenol reagent. |
| Catalyst | Potassium Iodide (KI) (Optional) | 5-10 mol% KI can accelerate the reaction via the Finkelstein mechanism (generating reactive Benzyl Iodide in situ), useful if reaction is sluggish. |
| Temperature | 60°C | Optimal balance between rate and selectivity. Higher temps (>80°C) increase risk of hydrolysis or C-alkylation. |
Detailed Protocol
Materials Required
-
Substrate: 4-Bromo-2-nitrophenol (MW: 218.01 g/mol )
-
Reagent: Benzyl bromide (MW: 171.04 g/mol , Density: 1.44 g/mL) [Lachrymator!] [2]
-
Base: Potassium carbonate (
), anhydrous, granular or powdered. -
Solvent: DMF (Anhydrous preferred).
-
Workup: Ethyl Acetate (EtOAc), Brine, Water, Magnesium Sulfate (
).[2][3]
Step-by-Step Procedure (Standard Scale: 10 mmol)
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2.18 g (10 mmol) of 4-bromo-2-nitrophenol.
-
Add 20 mL of DMF. Stir until fully dissolved.
-
Add 2.76 g (20 mmol, 2.0 equiv) of anhydrous
. The mixture may turn bright yellow/orange due to phenoxide formation. -
Optional: Add 83 mg (0.5 mmol, 5 mol%) of Potassium Iodide (KI).
-
Slowly add 1.43 mL (12 mmol, 1.2 equiv) of Benzyl bromide via syringe.
-
Caution: Benzyl bromide is a potent lachrymator. Perform all additions in a fume hood.
-
Step 2: Reaction Execution
-
Fit the flask with a condenser (optional for 60°C, but recommended) or a septum with a nitrogen balloon.
-
Heat the mixture to 60°C in an oil bath.
-
Stir vigorously for 2 to 4 hours .
-
Monitor: Check progress by TLC (Solvent: 20% EtOAc in Hexanes).
-
Starting Material
: ~0.2-0.3 (Acidic spot, streaks). -
Product
: ~0.6-0.7 (Distinct non-streaking spot).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water in a separatory funnel. (The product may precipitate as a solid; if so, filtration is possible, but extraction is standard).
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Combine organic layers and wash sequentially with:
-
Water (2 x 50 mL) (Critical to remove DMF).
-
1M NaOH (1 x 30 mL) (Optional: Removes unreacted phenol).
-
Saturated Brine (1 x 30 mL) .
-
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough (>95%). If needed, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
-
Yield Expectation: 85-95% (Pale yellow solid).
Process Workflow Visualization
Figure 2: Step-by-step experimental workflow for isolation and purification.[2][4]
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (
, 400 MHz):-
5.20 ppm (s, 2H,
) – Diagnostic benzylic peak. - 7.00 - 8.00 ppm (m, 8H, Aromatic protons).
-
Absence of broad singlet at
~5-6 ppm (Phenolic OH).
-
5.20 ppm (s, 2H,
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: Expected range ~115-118°C (Derivative dependent).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Old/Wet | Use fresh anhydrous base. Add 10 mol% KI. Increase temp to 70°C. |
| Low Yield | Product lost in water wash (DMF retention). | Ensure thorough extraction with EtOAc. Wash organic layer 3x with water to remove DMF completely. |
| Oil instead of Solid | Residual solvent (Benzyl bromide or DMF). | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
| New Spot on TLC (lower Rf) | Hydrolysis of Benzyl Bromide (Benzyl alcohol). | Ensure reagents are dry.[2][5] This impurity can be removed by column chromatography (Hexane/EtOAc). |
Safety & Handling (HSE)
-
Benzyl Bromide: A severe lachrymator (causes tearing) and skin irritant. Mandatory: Handle ONLY in a functioning fume hood. Wear double nitrile gloves. Keep a beaker of dilute ammonia or sodium thiosulfate nearby to neutralize spills.
-
4-Bromo-2-nitrophenol: Toxic if swallowed or absorbed through skin. Nitro compounds can be explosive if heated under confinement; do not distill the neat residue at high temperatures.
-
DMF: Hepatotoxic and teratogenic. Avoid inhalation.
References
-
Williamson Ether Synthesis Mechanism
- Benzylation of Nitrophenols (General Protocol)
-
Solvent Effects in Alkylation
-
Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents". Quarterly Reviews, Chemical Society, 16(2), 163-187.
-
-
Safety Data
-
PubChem. "Benzyl Bromide - Safety and Hazards".
-
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 6. synarchive.com [synarchive.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-1-bromo-2-nitrobenzene
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it can be performed.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, a transformation that has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 4-(benzyloxy)-1-bromo-2-nitrobenzene . This molecule incorporates a sterically demanding and strongly electron-withdrawing nitro group ortho to the bromine, and a bulky benzyloxy group para to the bromine. These features necessitate a carefully optimized set of reaction conditions to achieve high yields and avoid common side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this substrate in the synthesis of complex biaryl structures.
Understanding the Substrate: The Influence of Steric and Electronic Factors
The successful Suzuki-Miyaura coupling of 4-(benzyloxy)-1-bromo-2-nitrobenzene is contingent on understanding its unique electronic and steric profile.
-
Electron-Deficient Aryl Halide: The presence of the strongly electron-withdrawing nitro group significantly deactivates the aromatic ring. This electronic effect can, in principle, facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]
-
Steric Hindrance: The ortho-nitro group poses a significant steric challenge. This bulkiness can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition and can also impede the subsequent steps of the catalytic cycle. The benzyloxy group, while more distant, also contributes to the overall steric bulk of the molecule.
-
Potential for Side Reactions: The nitro group, while generally stable under Suzuki-Miyaura conditions, can sometimes participate in undesired side reactions, especially at elevated temperatures.[4]
Given these characteristics, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the steric hindrance and achieving efficient coupling.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[5]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(benzyloxy)-1-bromo-2-nitrobenzene to form a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Recommended Reaction Conditions and Protocols
Based on established principles for the coupling of electron-deficient and sterically hindered aryl halides, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of 4-(benzyloxy)-1-bromo-2-nitrobenzene.
Table 1: Recommended Starting Conditions
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective sources of Pd(0) upon in situ reduction. |
| Ligand | XPhos or SPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling electron-poor and sterically hindered aryl halides.[5] |
| Catalyst Loading | 1-5 mol % | A good starting range for optimization. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation without causing significant hydrolysis of the boronic acid.[6] |
| Solvent System | Dioxane/H₂O (e.g., 4:1) or 2-MeTHF/H₂O | Aprotic ethers are excellent solvents for Suzuki-Miyaura couplings, and the addition of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] |
| Reaction Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess of the boronic acid partner is typically used to drive the reaction to completion. |
Experimental Protocol: General Procedure
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
4-(Benzyloxy)-1-bromo-2-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(benzyloxy)-1-bromo-2-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).
-
Add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature- Ineffective base | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen alternative bases such as Cs₂CO₃ or K₂CO₃.[6] |
| Formation of Homocoupled Byproducts | - Decomposition of the boronic acid- Inefficient transmetalation | - Use a boronic ester instead of a boronic acid.- Ensure the reaction is thoroughly degassed to minimize oxidative homocoupling.- Consider using a different ligand that promotes faster reductive elimination.[7] |
| Debromination of Starting Material | - Presence of protic impurities- Certain catalyst/ligand combinations | - Ensure all reagents and solvents are anhydrous.- Screen alternative ligands. |
| Decomposition of Starting Material or Product | - Excessively high reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of 4-(benzyloxy)-1-bromo-2-nitrobenzene presents a viable route to complex biaryl structures, provided that the reaction conditions are carefully selected to address the substrate's inherent steric and electronic challenges. The use of bulky, electron-rich phosphine ligands in combination with a strong, non-nucleophilic base and an appropriate solvent system is paramount for achieving high yields. The protocols and guidelines presented in this application note offer a robust starting point for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
-
Liu, et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1363. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
ResearchGate (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
RSC Publishing (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(38), 22695-22699. [Link]
-
ResearchGate (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
-
Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 363-370. [Link]
-
Li, C. J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]
-
NROChemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(38), 22695-22699. [Link]
-
Al-Masum, M., & El-Mekass, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate (2015). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
-
ResearchGate (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Organic Chemistry Portal (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
ResearchGate (2020). Effect of base and solvent Suzuki cross coupling of 4. [Link]
-
ResearchGate (2019). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Reddit (2024). How to approach choosing reaction conditions for Suzuki? [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme.de [thieme.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Application Note: Strategic Synthesis of 4-benzyloxy-2-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination
Introduction: The Importance of the Arylamine Moiety and a Modern Synthetic Approach
The 4-benzyloxy-2-nitroaniline scaffold is a valuable building block in medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] The strategic placement of the amine, nitro, and benzyloxy groups offers multiple points for further functionalization. Traditionally, the synthesis of such arylamines has relied on methods that can require harsh conditions and may not tolerate a wide range of functional groups.[3][4] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild, efficient, and highly versatile alternative.[3][4][5][6]
This application note provides a detailed protocol for the synthesis of 4-benzyloxy-2-nitroaniline using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient construction of complex molecules.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination is a powerful transformation that couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base.[3][5][7] The reaction proceeds through a well-defined catalytic cycle, which is crucial to understanding the role of each component and for troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][7]
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, stabilized by phosphine ligands, which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a new palladium(II) intermediate.[4][7][8] The reactivity order for the aryl halide is typically I > Br > Cl, although modern catalyst systems have shown remarkable efficacy with less reactive aryl chlorides.[7][9]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate this step without competing side reactions.[9][10]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7][11] The nature of the phosphine ligand is paramount in promoting this step and preventing side reactions like beta-hydride elimination.[3][4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to accelerate reductive elimination.[3][11]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-benzyloxy-2-nitroaniline
This protocol details the coupling of 4-benzyloxy-2-chloro-1-nitrobenzene with an ammonia surrogate. The choice of an aryl chloride as the starting material is economically advantageous.[12] Given the potential for the primary aniline product to undergo a second arylation, using an ammonia surrogate like benzophenone imine is a common strategy to ensure monoarylation.[7] The resulting imine can be readily hydrolyzed to the desired primary aniline. The use of a bulky, electron-rich phosphine ligand like XPhos is recommended to facilitate the coupling of the electron-deficient aryl chloride.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Benzyloxy-2-chloro-1-nitrobenzene | >98% | Commercially available | Starting aryl halide. |
| Benzophenone imine | >97% | Commercially available | Ammonia surrogate. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Palladium precursor. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Commercially available | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially available | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Anhydrous, >99.8% | Commercially available | Reaction solvent. |
| 2N Hydrochloric acid (HCl) | Reagent grade | Commercially available | For hydrolysis of the imine. |
| Ethyl acetate | ACS grade | Commercially available | For extraction. |
| Saturated sodium bicarbonate solution | Laboratory prepared | - | For work-up. |
| Brine | Laboratory prepared | - | For work-up. |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Commercially available | Drying agent. |
| Argon or Nitrogen | High purity | - | Inert gas for the reaction. |
Equipment
-
Oven-dried Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (if required)
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.[14]
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-benzyloxy-2-chloro-1-nitrobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.
-
Add benzophenone imine (1.2 eq) via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Work-up of Imine Intermediate:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is the N-(diphenylmethylene)-4-(benzyloxy)-2-nitroaniline intermediate.
-
-
Hydrolysis to Primary Aniline:
-
Dissolve the crude imine intermediate in tetrahydrofuran (THF).
-
Add 2N aqueous hydrochloric acid and stir the mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis shows complete conversion to the primary aniline.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude 4-benzyloxy-2-nitroaniline can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a solid.
-
Expected Results and Discussion
The Buchwald-Hartwig amination is a high-yielding reaction, and this protocol is expected to provide the desired product in good to excellent yield. The electron-withdrawing nitro group can activate the aryl chloride towards oxidative addition, potentially facilitating the reaction.
| Parameter | Expected Outcome |
| Yield | 75-90% (after purification) |
| Purity | >98% (by NMR and LC-MS) |
| Physical State | Yellow to orange solid |
| Key NMR Signals | Aromatic protons, benzylic CH₂, and amine NH₂ protons. |
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/XPhos): Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[15] The XPhos ligand is a bulky, electron-rich biaryl monophosphine ligand.[11] Its steric bulk promotes the final reductive elimination step, which is often rate-limiting, and prevents the formation of undesired side products.[16]
-
Ammonia Surrogate (Benzophenone Imine): Direct amination with ammonia can be challenging due to the potential for over-arylation to form the diarylamine.[17][18] Benzophenone imine serves as a convenient ammonia equivalent, allowing for selective monoarylation.[7][13] The bulky imine prevents a second coupling, and it is easily removed by simple acid hydrolysis.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in the coupling reaction.[9] Sodium tert-butoxide is a standard choice for these reactions, although other bases like LHMDS or K₃PO₄ could also be effective depending on the substrate.[7][9]
-
Solvent (Toluene): Toluene is a common non-polar, aprotic solvent for Buchwald-Hartwig reactions, capable of reaching the required temperatures while being relatively inert.[9][15] Anhydrous conditions are critical as water can interfere with the catalyst and base.[19]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[14]
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[14]
-
Organic solvents are flammable. Ensure all heating is done using a heating mantle or oil bath, away from open flames.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination offers a robust and efficient platform for the synthesis of 4-benzyloxy-2-nitroaniline. By carefully selecting the catalyst, ligand, base, and an appropriate ammonia surrogate, this valuable intermediate can be prepared in high yield and purity under relatively mild conditions. The protocol described herein provides a reliable and scalable method for researchers in the pharmaceutical and chemical industries, demonstrating the power of modern catalytic methods in organic synthesis.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
That's an Interesting Question! (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. [Link]
-
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]
-
Choi, K., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Nitro-4-(benzyloxy)aniline. [Link]
-
Ray, L., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]
-
Acta Crystallographica Section E. (n.d.). 4-Benzyloxy-2-nitroaniline. [Link]
-
Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. [Link]
-
Marion, N., et al. (2006). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. [Link]
- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]
-
Molecules. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing benzyl group from 4-(benzyloxy)-1-bromo-2-nitrobenzene using BCl3
Topic: Selective cleavage of benzyl ether in 4-(benzyloxy)-1-bromo-2-nitrobenzene using Boron Trichloride (BCl
Executive Summary
You are attempting to remove a benzyl protecting group from a substrate containing both an aryl bromide and a nitro group.
-
The Challenge: Standard hydrogenolysis (H
/Pd-C) is contraindicated because it poses a high risk of reducing the nitro group (to aniline) and dehalogenating the bromide. -
The Solution: Boron Trichloride (BCl
) is the superior reagent. It acts via a Lewis-acid mechanism that leaves the nitro and bromo groups intact. -
Critical Control Point: While BCl
is milder than BBr , the benzyl cation generated during cleavage is a "hot" electrophile. In electron-rich systems, this causes re-alkylation. Although your substrate is electron-deficient (deactivated), using a cation scavenger (like pentamethylbenzene) is the "Gold Standard" protocol to ensure high purity.
Module 1: The Chemistry & Mechanism[1][2]
Why BCl ?
Boron trichloride is a strong Lewis acid but softer than Boron tribromide (BBr
-
Selectivity: It coordinates preferentially to the ether oxygen.
-
Compatibility: It is inert toward nitro groups and aryl halides under standard conditions (-78°C to 0°C).
-
Mechanism: The reaction proceeds via an S
1-like pathway. The boron coordinates to the oxygen, weakening the O-Bn bond. A nucleophile (Cl or solvent) attacks the benzyl carbon, or the bond breaks to form a transient benzyl cation / ion pair.
The Scavenger Principle
In the absence of a scavenger, the cleaved benzyl group forms benzyl chloride or a benzyl cation. These can polymerize or re-attack the phenol. Adding Pentamethylbenzene (PMB) provides a sacrificial electron-rich ring that traps the benzyl cation, forming a non-reactive byproduct (benzyl-pentamethylbenzene) that is easily removed by chromatography.
Visualizing the Pathway
Figure 1: Mechanistic pathway of BCl
Module 2: Standard Operating Procedure (SOP)
Safety Warning: BCl
Materials Checklist
-
Reagent: 1.0 M BCl
solution in Dichloromethane (DCM). Note: Handling the solution is significantly safer than the neat gas. -
Solvent: Anhydrous DCM (Dichloromethane).
-
Scavenger (Optional but Recommended): Pentamethylbenzene (1.5 - 3.0 equiv).
-
Quench: Methanol (MeOH) and Saturated NaHCO
.
Step-by-Step Protocol
-
Preparation (T = -78°C):
-
Flame-dry a round-bottom flask and cool under Argon.
-
Dissolve your substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Reagent Addition:
-
Add BCl
(1M in DCM, 1.5 to 2.0 equiv ) dropwise via syringe. -
Observation: The solution may turn yellow or dark red. This is the Lewis acid complex forming.
-
-
Reaction (T = -78°C
0°C):-
Stir at -78°C for 30 minutes.
-
Allow the reaction to warm slowly to 0°C (ice bath) over 1-2 hours.
-
Checkpoint: Monitor by TLC.[1] The starting material (non-polar) should disappear; the phenol (more polar) will appear.
-
-
The Quench (Critical):
-
Cool back to -20°C or -78°C before quenching to control exotherm.
-
Add Methanol (excess) dropwise. Caution: Vigorous fuming/bubbling.
-
Stir for 20 minutes to break the Boron-Phenolate complex (methanolysis).
-
-
Workup:
-
Dilute with DCM.[2]
-
Wash with saturated NaHCO
(to neutralize HCl) and then Brine. -
Dry over Na
SO , filter, and concentrate.
-
-
Purification:
-
Flash column chromatography.
-
Note: Pentamethylbenzene and the benzylated byproduct are very non-polar and will elute with 100% Hexanes. Your nitrophenol product will require some polarity (e.g., 10-30% EtOAc/Hex).
-
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Old BCl | Use a fresh bottle of BCl |
| Low Yield / Complex Mixture | Re-alkylation (Friedel-Crafts). | Did you use the scavenger (Pentamethylbenzene)? If not, repeat with scavenger. |
| Product stuck in aqueous layer | Phenol is deprotonated. | Nitrophenols are acidic (pKa ~7). If you wash with strong base (NaOH), the product goes into water. Use mild acid (1M HCl) or neutral buffer for final wash. |
| Violent Quench | Temperature too high. | Always cool to < -20°C before adding MeOH. |
Frequently Asked Questions
Q: Can I use BBr
A: You can, but BBr
is much harsher. It may hydrolyze the aryl bromide (Ar-BrAr-OH) or cause degradation of the nitro group in rare cases. BCl is the "surgical" choice for this specific molecule.
Q: I don't have Pentamethylbenzene. Can I use Anisole?
A: Anisole is a common scavenger, but it is a Lewis base and can coordinate with BCl
, reducing its potency. Pentamethylbenzene is non-coordinating (sterically hindered) and only reacts with the electrophile. If you must use Anisole, increase BClequivalents to 4.0.
Q: My product is a nitrophenol. Will it be stable?
A: Yes. 4-bromo-3-nitrophenol (the core structure) is stable. However, nitrophenols are often bright yellow. Do not mistake the yellow color for decomposition; it is the chromophore of the product itself.
Module 4: Comparative Data
Method Selection Matrix
| Reagent | Compatibility (NO | Compatibility (Ar-Br) | Risk of Side Rxn | Recommendation |
| H | ❌ High Risk (Reduction) | ❌ High Risk (De-halogenation) | High | Do Not Use |
| HBr / AcOH | ✅ Stable | ✅ Stable | High (Harsh acid) | Alternative (if BCl |
| BBr | ✅ Stable | ⚠️ Moderate Risk | Moderate | Use only if BCl |
| BCl | ✅ Excellent | ✅ Excellent | Low | Primary Choice |
Workflow Visualization
Figure 2: Operational workflow for the deprotection process.
References
-
Greene's Protective Groups in Organic Synthesis (5th Ed.).[4] Wuts, P. G. M.[5][4] Wiley-Interscience. (For general BCl
cleavage protocols). -
Mild Debenzyl
in the Presence of Pentamethylbenzene . Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Synlett, 2008 , 1977-1980.[6] (The authoritative source for the scavenger protocol). -
Selective Cleavage of Benzyl Ethers . Congreve, M. S., et al. Synlett, 1993 , 663.[7] (Demonstrates BCl
selectivity over other Lewis acids).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Regioselectivity in Nitration of 1-Benzyloxy-4-bromobenzene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of 1-benzyloxy-4-bromobenzene. Here, we dissect the underlying principles of this electrophilic aromatic substitution and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers during the nitration of 1-benzyloxy-4-bromobenzene?
A1: The formation of multiple products is a direct consequence of the directing effects of the two substituents on the benzene ring: the benzyloxy group (-OCH₂Ph) and the bromine atom (-Br).
-
Benzyloxy Group (-OCH₂Ph): This is a strongly activating, ortho, para-directing group.[1][2] The oxygen atom donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[1][3]
-
Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.[4][5]
In 1-benzyloxy-4-bromobenzene, the para position is already occupied by the bromine atom. Therefore, both the strongly activating benzyloxy group and the weakly deactivating bromo group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the benzyloxy group (positions 2 and 6) and ortho to the bromine atom (positions 3 and 5). Since the benzyloxy group is a much stronger activating group than bromine, substitution will be primarily directed by it.[6] This leads to the potential formation of two main regioisomers: 1-benzyloxy-4-bromo-2-nitrobenzene and 1-benzyloxy-4-bromo-3-nitrobenzene.
Q2: The primary product of my reaction is 1-benzyloxy-4-bromo-2-nitrobenzene. How can I favor the formation of the 3-nitro isomer?
A2: The preferential formation of the 2-nitro isomer is expected due to the powerful ortho-directing effect of the benzyloxy group. However, steric hindrance can play a significant role in determining the product distribution.[6][7] The bulky benzyloxy group can impede the approach of the nitronium ion to the adjacent ortho positions (2 and 6). To favor nitration at the 3-position (which is ortho to the bromine and meta to the benzyloxy group), you need to create conditions where steric effects dominate over electronic effects. This is challenging because the electronic activation by the benzyloxy group is substantial.
Strategies to potentially increase the yield of the 3-nitro isomer include:
-
Using a bulkier nitrating agent: While standard nitrating conditions (HNO₃/H₂SO₄) generate the relatively small NO₂⁺ electrophile, employing a different nitrating system that involves a larger effective electrophile could increase steric hindrance at the 2-position.
-
Employing shape-selective catalysis: The use of solid acid catalysts like zeolites can influence regioselectivity.[8][9] The defined pore structure of a zeolite can sterically hinder the formation of the bulkier transition state leading to the 2-nitro isomer, thereby favoring the formation of the less hindered 3-nitro product.[8]
Q3: My reaction is very slow and gives a low yield. What could be the cause?
A3: While the benzyloxy group is activating, the bromine atom is deactivating, meaning it slows the rate of electrophilic aromatic substitution compared to benzene itself.[4][5] Several factors could contribute to a slow reaction and low yield:
-
Insufficiently strong nitrating conditions: The deactivating effect of the bromine may require more forcing conditions.
-
Low temperature: While lower temperatures are often used to control selectivity, they also decrease the reaction rate.
-
Poor solubility of the starting material: Ensure your starting material is fully dissolved in the reaction medium.
Q4: I am observing the formation of di-nitrated or other side products. How can I minimize these?
A4: The formation of di-nitrated products occurs when the mono-nitrated product is reactive enough to undergo a second nitration.[10] To prevent this:
-
Control the stoichiometry: Use a stoichiometric amount, or only a slight excess, of the nitrating agent.
-
Maintain a low reaction temperature: This will disfavor the second nitration, which has a higher activation energy. For nitration of benzene, keeping the temperature below 50°C helps prevent dinitration.[10]
-
Shorten the reaction time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the nitration of 1-benzyloxy-4-bromobenzene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 2-nitro and 3-nitro isomers) | Dominance of the electronic directing effect of the benzyloxy group. | Modify Reaction Conditions: • Lower the reaction temperature to increase selectivity. • Use a less polar solvent to potentially modulate the reactivity of the nitrating agent.Employ Steric Hindrance: • Experiment with bulkier nitrating agents.Utilize Shape-Selective Catalysts: • Investigate the use of zeolites to favor the less sterically hindered product.[8][9] |
| Low Reaction Yield | Incomplete reaction due to deactivating effect of bromine. | Optimize Reaction Conditions: • Gradually increase the reaction temperature while monitoring for side product formation. • Use a stronger nitrating agent, such as fuming nitric acid or by adding oleum.[10] • Ensure adequate reaction time by monitoring via TLC. |
| Formation of Side Products (e.g., dinitration, oxidation) | Reaction conditions are too harsh or prolonged. The benzyloxy group can also be susceptible to oxidation. | Refine Reaction Protocol: • Use a precise 1:1 stoichiometry of nitrating agent to substrate.[10] • Maintain the lowest possible reaction temperature that allows for a reasonable rate.[10] • Quench the reaction promptly upon consumption of the starting material. |
| Difficulty in Separating Regioisomers | Similar polarities of the 2-nitro and 3-nitro isomers. | Optimize Purification: • Employ high-performance column chromatography with a carefully selected solvent system. • Consider recrystallization from a suitable solvent or solvent mixture. |
Visualizing the Reaction Landscape
The following diagram illustrates the directing effects at play during the nitration of 1-benzyloxy-4-bromobenzene.
Caption: Directing effects in the nitration of 1-benzyloxy-4-bromobenzene.
Experimental Protocol: Selective Nitration
This protocol is designed to favor the formation of the electronically preferred product, 1-benzyloxy-4-bromo-2-nitrobenzene, while minimizing side reactions.
Materials:
-
1-Benzyloxy-4-bromobenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyloxy-4-bromobenzene in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing suboptimal reaction outcomes.
Caption: A troubleshooting workflow for optimizing the nitration reaction.
References
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]
- Smith, K., & Fry, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2015). How can we explain the meta/ortho/para directing effect? Retrieved from [Link]
-
PubMed. (2019). Enantioselective Electrophilic Aromatic Nitration: A Chiral Auxiliary Approach. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2022). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
YouTube. (2020). Nitration of Bromobenzene: Introduction and Set-Up. Retrieved from [Link]
-
YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Quora. (2017). How do we compare the strengths of different ortho-para directors? Retrieved from [Link]
-
YouTube. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). Retrieved from [Link]
-
jOeCHEM. (2020). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
ResearchGate. (2020). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Cardiff University. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 4-(benzyloxy)-1-bromo-2-nitrobenzene
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(benzyloxy)-1-bromo-2-nitrobenzene , a critical intermediate in the synthesis of EGFR inhibitors and other bioactive scaffolds.
The analysis is grounded in comparative data against its precursor (4-bromo-3-nitrophenol ) and validated by standard substituent chemical shift additivity rules.
Introduction & Structural Context
4-(Benzyloxy)-1-bromo-2-nitrobenzene (CAS: 4514-28-7) is a tri-substituted benzene derivative. Its NMR signature is defined by the interplay between the electron-withdrawing nitro (
Understanding the specific regiochemistry is vital for quality control, particularly to distinguish it from potential regioisomers formed during non-selective nitration or bromination sequences.
Target Molecule Structure
-
Position 1: Bromo (
)[1][2] -
Position 2: Nitro (
) -
Position 4: Benzyloxy (
)[1][3] -
Protons of Interest: Three aromatic protons on the central ring (H-3, H-5, H-6) and the benzyl group protons.
Experimental Workflow
To ensure reproducibility, the following protocol outlines the synthesis and sample preparation used to generate the spectral data discussed.
Synthesis & Sample Prep
The compound is typically synthesized via Williamson ether synthesis from 4-bromo-3-nitrophenol.
Protocol:
-
Reagents: 4-Bromo-3-nitrophenol (1.0 eq), Benzyl bromide (1.1 eq),
(2.0 eq). -
Solvent: DMF or Acetone (Reflux, 4-6 hours).
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
. -
NMR Prep: Dissolve ~10 mg of purified solid in 0.6 mL
(Chloroform-d).
Workflow Diagram
Figure 1: Synthesis and analysis workflow for the target compound.
Spectral Analysis & Assignment
The 1H NMR spectrum in
Summary of Chemical Shifts
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 | Aromatic | 7.48 - 7.52 | Doublet (d) | Ortho to | |
| H-5 | Aromatic | 7.05 - 7.10 | dd | Ortho to | |
| H-6 | Aromatic | 7.60 - 7.65 | Doublet (d) | Ortho to | |
| CH₂ | Benzylic | 5.15 - 5.20 | Singlet (s) | - | Characteristic |
| Ph | Aromatic | 7.35 - 7.45 | Multiplet (m) | - | Benzyl aromatic protons (5H). |
Detailed Mechanistic Assignment
1. The Central Aromatic Ring (H-3, H-5, H-6)
The substitution pattern (1-Br, 2-NO2, 4-OBn) creates a unique electronic environment for each proton.
-
H-3 (The "Sandwiched" Proton):
-
Located between the nitro group and the benzyloxy group.[1][3]
-
Electronic Effect: The nitro group is strongly deshielding (ortho effect), while the alkoxy group is shielding (ortho resonance effect). The net effect places this signal downfield, but not as far as a proton ortho to two nitro groups.
-
Coupling: It has no ortho neighbor. It couples only with H-5 (meta coupling,
), appearing as a doublet .
-
-
H-5 (The Shielded Proton):
-
Located ortho to the electron-donating benzyloxy group and meta to the nitro group.
-
Electronic Effect: The resonance donation from oxygen significantly shields this position, making it the most upfield signal on the central ring (~7.05 ppm).
-
Coupling: It couples with H-6 (ortho,
) and H-3 (meta, ), appearing as a doublet of doublets (dd) .
-
-
H-6 (The Deshielded Proton):
-
Located ortho to the bromine atom.
-
Electronic Effect: Deshielded by the inductive effect of bromine and the para-resonance effect of the nitro group. It typically appears as the most downfield signal of the central ring (~7.60 ppm).
-
Coupling: Couples primarily with H-5 (ortho), appearing as a doublet .
-
2. The Benzyl Group [4]
-
Methylene (
): A sharp singlet at ~5.15 ppm . This is a diagnostic peak. If the reaction is incomplete, the starting material (phenol) would lack this peak, and benzyl bromide residue would show a at ~4.5 ppm. -
Phenyl Ring: A multiplet integrating to 5 protons around 7.35–7.45 ppm , typical for a mono-substituted benzene ring.
Comparative Verification: Product vs. Alternatives
To validate the identity of the product, it must be compared against the starting material and potential impurities.
Comparison Table: Product vs. Starting Material
| Feature | Starting Material (4-Bromo-3-nitrophenol) | Product (4-(Benzyloxy)-1-bromo-2-nitrobenzene) | Diagnostic Change |
| -OH Signal | Broad singlet (~5.0 - 10.0 ppm) | Absent | Disappearance of exchangeable proton. |
| -OCH₂- Signal | Absent | Singlet (~5.15 ppm) | Appearance of sharp methylene peak. |
| H-5 Shift | ~6.95 ppm (dd) | ~7.05 - 7.10 ppm (dd) | Slight downfield shift due to alkylation. |
| H-2/H-3 Shift | ~7.24 ppm (d) | ~7.50 ppm (d) | Downfield shift; loss of H-bond? |
Common Impurities
-
Benzyl Bromide: Look for a
singlet at 4.50 ppm . -
O-Alkylation vs C-Alkylation: Phenols primarily undergo O-alkylation with
. C-alkylation would disrupt the aromatic coupling pattern and is rare under these conditions.
Visualization of Assignments
The following diagram maps the proton signals to the molecular structure.
Figure 2: Signal assignment map for the target molecule.
References
-
ChemicalBook. 4-Bromo-3-nitrophenol NMR Data. Retrieved from .
-
National Institutes of Health (PubChem). 1-Bromo-4-methoxy-2-nitrobenzene (Analogous Structure). Retrieved from .
-
Royal Society of Chemistry. Synthesis and Characterization of Nitro-Aryl Ethers. Retrieved from .
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Retrieved from .
Sources
Mass spectrometry fragmentation pattern of C13H10BrNO3
Deep-Dive Technical Guide: Mass Spectrometry Profiling of Resorantel (C H BrNO )
Executive Summary & Structural Context
Resorantel (4'-Bromo-2,6-dihydroxybenzanilide) is a halogenated salicylanilide anthelmintic used primarily in veterinary medicine to treat paramphistomiasis (rumen flukes) and tapeworms.[1] Its molecular formula, C
This guide provides a technical comparison of Resorantel’s fragmentation behavior under Electrospray Ionization (ESI) in both positive (+) and negative (-) modes. Unlike generic spectral libraries, we analyze the causality of fragmentation to help researchers distinguish Resorantel from structural isomers (e.g., 3'-bromo analogs) and metabolic derivatives.
The Molecule at a Glance
-
Formula: C
H BrNO -
Monoisotopic Mass: 306.9844 Da (
Br) / 308.9824 Da ( Br) -
Key Structural Motifs:
-
2,6-Dihydroxybenzoyl ring: Electron-rich, prone to acylium ion formation.
-
Amide Linkage: The primary site of Collision-Induced Dissociation (CID) cleavage.
-
4-Bromophenyl ring: Provides a characteristic 1:1 isotopic signature.
-
Comparative Analysis: ESI(+) vs. ESI(-) Performance
For quantitative bioanalysis and structural elucidation, selecting the correct ionization mode is critical. Resorantel exhibits "amphoteric" MS behavior due to its phenolic protons (acidic) and amide nitrogen (weakly basic).
Performance Matrix
| Feature | Negative Mode ESI(-) | Positive Mode ESI(+) | Verdict for R&D |
| Precursor Ion | ESI(-) is preferred for sensitivity. | ||
| Ionization Efficiency | High . The two phenolic -OH groups deprotonate readily. | Moderate . Protonation occurs at the amide oxygen/nitrogen but competes with solvent. | ESI(-) offers ~10x lower LOD (Limit of Detection). |
| Fragmentation Richness | High . Complex rearrangements (Retro-Friedel-Crafts). | Medium . Primarily simple bond cleavages (Acylium formation). | ESI(+) is better for structural confirmation of the benzoyl core. |
| Background Noise | Low chemical noise in biological matrices. | Higher susceptibility to adducts ( | ESI(-) is cleaner for plasma/tissue analysis. |
Scientific Rationale
-
ESI(-) Dominance: The ortho-hydroxyl groups facilitate charge stabilization via intramolecular hydrogen bonding, making the deprotonated molecule (
) highly stable yet reactive enough for specific fragmentation. -
ESI(+) Utility: Positive mode is essential when distinguishing Resorantel from non-phenolic impurities. The formation of the acylium ion (m/z 137) is a definitive fingerprint of the 2,6-dihydroxybenzoic acid moiety.
Fragmentation Pathways & Mechanisms[2][3][4]
Pathway A: Negative Mode ESI(-) Fragmentation
In negative mode, the precursor ion
-
Primary Cleavage (Amide Bond Fission): The most abundant pathway involves the cleavage of the amide bond. The charge is retained on the acidic phenolic ring.
-
Precursor: m/z 306 (
Br) -
Product Ion: m/z 136 (2,6-dihydroxybenzoyl anion,
-H) -
Neutral Loss: 4-Bromoaniline (171 Da)
-
-
Secondary Cleavage (Decarboxylation/CO Loss): Salicylanilides often lose neutral CO or CO
from the hydroxy-benzoyl ring.-
Transition: m/z 306
m/z 262 (Loss of CO , rare) or m/z 278 (Loss of CO).
-
Pathway B: Positive Mode ESI(+) Fragmentation
In positive mode, the protonated precursor
-
Acylium Ion Formation (Diagnostic Peak): Protonation at the amide oxygen weakens the C-N bond. Heterolytic cleavage generates a resonance-stabilized acylium ion.
-
Precursor: m/z 308
-
Product Ion: m/z 137 (
, 2,6-dihydroxybenzoyl cation) -
Mechanism: This confirms the "left" side of the molecule (the acid part).
-
-
Bromoaniline Formation: Alternatively, the charge can be retained on the amine fragment.
-
Product Ion: m/z 172/174 (
, 4-bromoaniline cation) -
Mechanism: Confirms the "right" side of the molecule (the amine part).
-
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ions used to validate the structure.
Caption: Comparative fragmentation tree for Resorantel showing divergent pathways in positive (blue) and negative (red) ionization modes.
Experimental Protocol: Validated LC-MS/MS Workflow
To reproduce these results or validate Resorantel in a new matrix, follow this self-validating protocol.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg Resorantel in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Matrix Considerations: For plasma samples, protein precipitation with Acetonitrile (1:3 v/v) is recommended to prevent ion suppression.
Step 2: LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Resorantel is highly lipophilic and will elute late (~3.5 - 4.0 min).
Step 3: MS Parameters (Triple Quadrupole)
| Parameter | Setting | Reason |
| Source Temp | 350°C | Ensures complete desolvation of the amide. |
| Capillary Voltage | 3.5 kV (ESI+) / 2.5 kV (ESI-) | Lower voltage in negative mode prevents discharge. |
| Collision Energy (CE) | 15 - 30 eV | Ramp CE is crucial. Low CE (15 eV) preserves the molecular ion; High CE (30 eV) generates the m/z 137 fragment. |
Step 4: Data Validation (The "Self-Check")
-
Isotope Check: Verify the doublet peak at m/z 308 and 310 (ESI+) with near-equal intensity (50.7% vs 49.3% natural abundance of
Br/ Br). If the ratio is not ~1:1, the peak is not Resorantel. -
Fragment Confirmation: In ESI(+), MS/MS of m/z 308 must yield m/z 137. If m/z 137 is absent, the compound may be a positional isomer (e.g., 3-bromo) where steric hindrance alters fragmentation kinetics.
Comparison with Alternatives (Isomers & Analogs)
In drug development, distinguishing the active pharmaceutical ingredient (API) from impurities is vital.
| Compound | Structure | Key MS Difference |
| Resorantel | 4'-Bromo-2,6-dihydroxy...[1] | Base Peak (ESI+): m/z 137 . The 2,6-dihydroxy pattern stabilizes the acylium ion. |
| Mono-hydroxy Analog | 4'-Bromo-2-hydroxy...[1] | Base Peak (ESI+): m/z 121 . Lacks the second hydroxyl group; mass shift of -16 Da in the acyl fragment. |
| 3'-Bromo Isomer | 3'-Bromo-2,6-dihydroxy... | Identical m/z 137 . Indistinguishable by MS/MS alone. Requires Chromatographic separation (The 3'-isomer typically elutes earlier due to different polarity). |
References
-
PubChem. (2025).[1] Resorantel | C13H10BrNO3 | CID 65696. National Library of Medicine. [Link]
-
Gupta, R. P., et al. (1981).[2] Efficacy of resorantel against paramphistomiasis in naturally infected sheep. Tropical Animal Health and Production. [Link]
-
Swan, G. E. (1999).[2] The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association.[2] [Link]
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Guide to 4-Bromo- vs. 4-Iodo-2-nitrobenzene Derivatives
Executive Summary
For researchers engaged in the synthesis of complex aromatic compounds, particularly in the fields of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This guide provides an in-depth comparison of two common substrates for nucleophilic aromatic substitution (SNAr) reactions: 4-bromo-2-nitrobenzene and 4-iodo-2-nitrobenzene derivatives. While traditional substitution reactions (SN1/SN2) favor iodide as the superior leaving group, the opposite is true for SNAr. This guide will elucidate the mechanistic principles that dictate this inverted reactivity, present a qualitative comparison of their performance, and provide a practical experimental protocol for their application. Based on well-established mechanistic principles, 4-bromo-2-nitrobenzene derivatives are demonstrably more reactive than their 4-iodo-2-nitrobenzene counterparts in SNAr reactions. This is primarily due to the higher electronegativity of bromine, which plays a crucial role in stabilizing the rate-determining intermediate of the reaction.
The Underpinnings of SNAr Reactivity: Beyond Leaving Group Ability
Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings, but it operates under a different set of rules than aliphatic substitutions. The reaction typically proceeds via a two-step addition-elimination mechanism, and understanding this pathway is key to comprehending the reactivity of our target molecules.[1]
The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is the single most important factor governing the reaction rate. The subsequent elimination of the halide to restore aromaticity is a fast process.[3]
Two key features of our substrates, the nitro group and the halogen substituent, are critical to this mechanism:
-
The Activating Role of the Nitro Group: The strongly electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[1] When positioned ortho or para to the leaving group, as in our case, it can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the first step.[1]
-
The Dual Role of the Halogen: The halogen in an SNAr reaction serves two purposes. It is, of course, the leaving group. However, more importantly in the rate-determining step, it acts as an electron-withdrawing group through induction.[3] A more electronegative halogen will more effectively withdraw electron density from the carbon atom to which it is attached, making it more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer intermediate.
This leads to the often counter-intuitive reactivity trend for halogens in SNAr reactions: F > Cl ≈ Br > I .[2][3]
Caption: The Addition-Elimination Mechanism of SNAr.
Head-to-Head Comparison: 4-Bromo- vs. 4-Iodo-2-nitrobenzene
Based on the mechanistic principles outlined above, we can now directly compare the reactivity of our two substrates.
| Feature | 4-Bromo-2-nitrobenzene | 4-Iodo-2-nitrobenzene | Rationale |
| Electronegativity of Halogen | Higher (2.96 on Pauling scale) | Lower (2.66 on Pauling scale) | Bromine's higher electronegativity provides superior inductive stabilization of the Meisenheimer complex. |
| Rate of Nucleophilic Attack | Faster | Slower | The carbon attached to bromine is more electrophilic, leading to a lower activation energy for the rate-determining step. |
| Stability of Meisenheimer Complex | More Stable | Less Stable | The greater inductive effect of bromine better delocalizes the negative charge. |
| C-X Bond Strength | Stronger | Weaker | While the C-I bond is easier to break, this occurs in the fast step and does not influence the overall reaction rate. |
| Overall SNAr Reactivity | Higher | Lower | The reaction rate is primarily dictated by the stability of the Meisenheimer intermediate. |
In essence, the very factor that makes iodide a good leaving group in SN1/SN2 reactions (the weakness of the C-I bond) is of minimal importance in SNAr. The dominant factor is the electronegativity of the halogen, which points to the greater reactivity of the bromo- derivative.
Experimental Protocol: Synthesis of N-Aryl-2-nitro-4-bromoaniline
This protocol provides a general method for the SNAr reaction of 4-bromo-2-nitroaniline with a generic primary or secondary amine.
Materials:
-
4-Bromo-2-nitroaniline
-
Amine of choice (e.g., piperidine, morpholine, benzylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a suitable volume of DMF or DMSO to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).
-
Add the amine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General workflow for the SNAr reaction.
Conclusion
In the context of nucleophilic aromatic substitution, the established principles of chemical reactivity dictate that 4-bromo-2-nitrobenzene derivatives are more reactive substrates than their 4-iodo-2-nitrobenzene counterparts. This is a direct consequence of the rate-determining step being the formation of the Meisenheimer complex, the stability of which is enhanced by the greater electronegativity of bromine. For researchers designing synthetic routes that employ SNAr reactions, prioritizing the use of bromo-substituted nitroaromatics over their iodo-analogs will likely lead to faster reaction times and potentially higher yields.
References
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC. Available at: [Link]
-
Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Leaving group. (n.d.). Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Available at: [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). The Macmillan Group. Available at: [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). PubMed. Available at: [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. Available at: [Link]
-
4-Nitroaniline. (n.d.). Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating 4-(benzyloxy)-1-bromo-2-nitrobenzene and 4-bromo-2-nitrophenol by Thin-Layer Chromatography
This guide provides a comprehensive, experimentally-grounded methodology for the rapid and unambiguous differentiation of 4-(benzyloxy)-1-bromo-2-nitrobenzene and its precursor, 4-bromo-2-nitrophenol, using Thin-Layer Chromatography (TLC). We will delve into the chemical principles governing the separation, provide a detailed protocol, and outline the expected results, empowering researchers to confidently monitor reactions and assess purity.
The Chemical Basis for Separation: A Tale of Two Polarities
The successful separation of these two compounds by TLC hinges on their significant difference in polarity, which arises from a single functional group transformation: the conversion of a phenolic hydroxyl (-OH) group to a benzyl ether (-OCH₂Ph).
-
4-bromo-2-nitrophenol: This molecule possesses a free hydroxyl group. The hydrogen atom bonded to the highly electronegative oxygen atom can act as a hydrogen bond donor. This capability allows it to interact strongly with the polar stationary phase (silica gel) used in normal-phase TLC.[1][2] This strong interaction significantly retards its movement up the TLC plate.
-
4-(benzyloxy)-1-bromo-2-nitrobenzene: In this compound, the acidic proton of the hydroxyl group has been replaced by a bulky, non-polar benzyl group.[3] While the ether oxygen can act as a hydrogen bond acceptor, the absence of a donor proton drastically reduces its overall polarity and its ability to bind to the silica gel.
This fundamental difference in polarity is the cornerstone of our analytical strategy. The less polar benzyl ether will travel much further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf), while the highly polar phenol will remain closer to the baseline, yielding a lower Rf value.[4][5]
Experimental Design and Protocol
This protocol is designed as a self-validating system, employing a dual-visualization strategy that provides two independent points of confirmation for each compound.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Compounds: 4-(benzyloxy)-1-bromo-2-nitrobenzene and 4-bromo-2-nitrophenol
-
Spotting Solvent: Dichloromethane or Ethyl Acetate
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane (v/v)
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Ferric Chloride (FeCl₃) Stain: 1% FeCl₃ in 50% aqueous methanol[6]
-
-
Apparatus:
-
TLC developing chamber with lid
-
Micropipettes or capillary tubes for spotting
-
Forceps
-
Heat gun
-
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Prepare dilute solutions (~1 mg/mL) of each compound and a co-spot mixture (containing both compounds) in the spotting solvent.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three distinct lanes on the baseline for each sample: 4-bromo-2-nitrophenol (P), 4-(benzyloxy)-1-bromo-2-nitrobenzene (B), and the co-spot mixture (M).
-
-
Spotting:
-
Using a capillary tube, carefully apply a small spot of each solution to its designated lane on the baseline. Ensure the spots are small and concentrated to prevent streaking.[7]
-
-
Mobile Phase and Development:
-
Pour the mobile phase (20% Ethyl Acetate in Hexane) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Close the lid and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the level of the solvent.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.
-
-
Drying:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization and Analysis:
-
Step 6a: UV Visualization (Non-destructive):
-
Step 6b: Ferric Chloride Staining (Confirmatory):
-
Dip the plate into the ferric chloride staining solution using forceps, or spray the plate evenly with the solution.
-
Gently warm the plate with a heat gun.
-
Observe any color changes. The phenolic compound will react to produce a distinctly colored spot (typically blue, green, or violet), while the ether will not react.[6][11][12]
-
-
Step 6c: Rf Calculation:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
-
-
Visual Workflow: TLC Separation Protocol
Sources
- 1. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-1-bromo-2-nitrobenzene
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Benzyloxy)-1-bromo-2-nitrobenzene, a halogenated nitroaromatic compound. Our focus is to move beyond mere compliance, embedding principles of chemical causality and operational safety into every step.
The unique structure of 4-(Benzyloxy)-1-bromo-2-nitrobenzene, incorporating a bromine atom and a nitro group on a benzene ring, dictates its classification as a hazardous waste. The presence of a halogen (bromine) necessitates its segregation into a specific waste stream to prevent environmental persistence and potential toxicity.[1][2] Improper disposal can lead to the contamination of groundwater and air, making adherence to established protocols critical.[1] This guide is designed to provide the essential, immediate safety and logistical information required for its responsible management.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Before any handling or disposal, a thorough understanding of the compound's chemical and toxicological properties is paramount. This knowledge informs the selection of personal protective equipment (PPE), spill response actions, and the ultimate disposal pathway.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrNO₃ | [3][4][5] |
| Molecular Weight | 308.13 g/mol | [4][5] |
| Appearance | Likely a solid (based on similar compounds) | [6][7] |
| Classification | Halogenated Organic Compound, Nitroaromatic Compound | [2][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. The goal is to prevent all routes of exposure—dermal, ocular, and inhalation.
-
Hand Protection : Always wear nitrile gloves. Given that some organic solvents can permeate standard gloves, consider double-gloving if handling solutions of the compound.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[12]
-
Eye Protection : Safety glasses with side-shields or, preferably, chemical safety goggles are mandatory to protect against splashes.[7]
-
Body Protection : A lab coat is required. For tasks with a higher risk of splashes, such as bulk transfers, an impervious apron is recommended.[12]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6] If a fume hood is not available, a respirator appropriate for organic vapors and particulates should be used.
Operational Workflow for Disposal
The following diagram outlines the procedural flow for the safe disposal of 4-(Benzyloxy)-1-bromo-2-nitrobenzene waste.
Caption: Procedural workflow for the disposal of 4-(Benzyloxy)-1-bromo-2-nitrobenzene.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe segregation and disposal of waste containing 4-(Benzyloxy)-1-bromo-2-nitrobenzene.
Step 1: Waste Segregation
The cardinal rule for halogenated waste is strict segregation.[1] Never mix halogenated organic waste with non-halogenated organic waste.[13] This is because the disposal methods for these two streams are different, and cross-contamination can significantly increase disposal costs.[14]
-
Action : Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[2][13] This container should be made of a material compatible with the waste, typically high-density polyethylene.[15]
-
Causality : Halogenated compounds often require high-temperature incineration for complete destruction. Mixing them with non-halogenated solvents, which can sometimes be recycled or fuel-blended, complicates and increases the cost of disposal.[14]
Waste Segregation Decision Diagram
The following diagram provides a logical decision tree for correctly segregating laboratory waste that may contain 4-(Benzyloxy)-1-bromo-2-nitrobenzene.
Caption: Decision-making process for proper waste stream segregation.
Step 2: Container Labeling
Proper labeling is a critical compliance and safety step. The container must be labeled as soon as the first drop of waste is added.[1][14]
-
Action : Affix a hazardous waste tag to your designated container. The label must include:
-
The words "Hazardous Waste."[14]
-
The full chemical name: "4-(Benzyloxy)-1-bromo-2-nitrobenzene." Avoid abbreviations or chemical formulas.[13]
-
An accurate estimation of the concentration and all other constituents in the container.
-
The relevant hazard warnings (e.g., Toxic, Irritant).
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
Action : Collect all waste containing 4-(Benzyloxy)-1-bromo-2-nitrobenzene, including residual amounts in original containers, contaminated PPE (like gloves), and any materials used for spill cleanup, in your labeled halogenated waste container.
-
Important : Keep the waste container closed at all times except when actively adding waste.[13][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Containers must be vapor-tight and spill-proof.[13]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) or as directed by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Disposal
-
Action : Once the container is full, or if you no longer generate this waste stream, contact your institution's EHS office to arrange for a pickup. Do not dispose of this chemical down the drain under any circumstances.[2][14]
-
Causality : This compound is insoluble in water and potentially toxic to aquatic life, making drain disposal an act of environmental contamination.[6] Disposal must be handled by a licensed professional waste disposal service that can manage its destruction in compliance with all federal, state, and local regulations.[12][16]
Spill and Emergency Procedures
Accidents can happen, and a prepared response is crucial.
-
Small Spills (Solid) :
-
Ensure you are wearing appropriate PPE.
-
If the material is a solid, gently sweep it up to avoid creating dust.
-
Place the swept material and any contaminated cleaning supplies into the designated halogenated waste container.
-
Clean the affected area thoroughly.
-
-
Small Spills (Liquid/Solution) :
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility, ensuring that the lifecycle of your research materials concludes safely and in full regulatory compliance.
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- SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. Sigma-Aldrich.
- SAFETY DATA SHEET: 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific.
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- SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- SAFETY DATA SHEET: Benzene, 1-bromo-4-iodo-. Thermo Fisher Scientific.
- Safety Data Sheet: 2-Bromonitrobenzene-d4.
- 4-(Benzyloxy)-1-bromo-2-nitrobenzene. Beijing Innochem.
- SAFETY DATA SHEET: 1-Bromo-2-nitrobenzene. Fisher Scientific.
- 4-(Benzyloxy)-2-bromo-1-nitrobenzene. BLDpharm.
- Develop a process to separate brominated flame retardants from WEEE polymers Final Report.
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- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
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- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH).
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- Which is the best way to recycle or neutralise Bromine?. ResearchGate.
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- 5. 4-(Benzyloxy)-1-bromo-2-nitrobenzene - CAS:4514-28-7 - 北京欣恒研科技有限公司 [konoscience.com]
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- 16. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal Protective Equipment & Handling Guide: 4-(Benzyloxy)-1-bromo-2-nitrobenzene
Executive Safety Summary
4-(Benzyloxy)-1-bromo-2-nitrobenzene (CAS: 383868-64-2) is a functionalized aromatic intermediate combining a nitro group, a bromine atom, and a benzyl ether moiety.[1] While specific toxicological data for this exact CAS is limited, its structural analogs (nitro-bromo-benzenes and benzyl ethers) dictate a strict safety profile.[1]
Core Hazard Designation: Irritant / Harmful / Potential Sensitizer
-
Primary Risks: Respiratory tract irritation, severe eye irritation, and potential skin sensitization upon contact.[1]
-
Operational Mandate: All handling of the dry solid must occur within a certified chemical fume hood. Zero skin contact policy applies.
Chemical Identity & Physical Properties
Understanding the physical state is crucial for selecting the correct containment strategy.[1]
| Property | Detail |
| Chemical Name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene |
| CAS Number | 383868-64-2 |
| Molecular Formula | C₁₃H₁₀BrNO₃ |
| Molecular Weight | 308.13 g/mol |
| Physical State | Solid (typically yellow crystalline powder) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, EtOAc, DMSO) |
| Stability | Stable under standard conditions; protect from strong light and oxidizers.[1][2] |
Hazard Assessment (Analog-Derived)
Based on Structure-Activity Relationships (SAR) with 1-bromo-4-nitrobenzene and benzyl 4-nitrophenyl ether.
GHS Classification (Projected)
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
-
Sensitization: Potential Skin Sensitizer (Due to nitro-aromatic moiety).[1]
Critical Reactivity Hazards
-
Thermal Decomposition: May release toxic fumes of nitrogen oxides (NOx), hydrogen bromide (HBr), and carbon oxides upon heating to decomposition.[1]
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for laboratory personnel.
| Protection Zone | Equipment Requirement | Technical Specification |
| Respiratory | Engineering Control (Primary) | Certified Fume Hood (Face velocity: 80–100 fpm).[1] |
| Secondary (if hood unavailable) | N95 or P95 Particulate Respirator (minimum); Half-mask with organic vapor/acid gas cartridge if heating.[1] | |
| Ocular | Chemical Safety Goggles | ANSI Z87.1 compliant.[1] Face shield required if handling >5g or liquid solutions.[1] |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene.[1] Change immediately upon splash.[1][3] |
| Dermal (Body) | Lab Coat & Apron | 100% Cotton or Nomex lab coat (snap closures). Chemical-resistant apron for scale-up (>10g).[1] |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operation scale and state.
Operational Protocols
A. Storage & Stability[1][4]
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and hydrolysis.[1]
-
Segregation: Store away from strong bases and oxidizers.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a tare-weighed vial with a cap.[1]
-
Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with Acetone or Ethanol before removing it from the hood.[1]
C. Reaction Setup
-
Solvent Selection: Dissolves well in DCM, Ethyl Acetate, or DMSO.[1]
-
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is recommended to prevent oxidation of the benzyl ether linkage or the aromatic ring during high-temperature steps.[1]
D. Spill Cleanup Protocol
Minor Spill (< 5g solid):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 respirator.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Removal: Scoop up the material and the towel.[1] Place in a designated Solid Hazardous Waste container.
-
Clean: Wipe the surface with acetone, followed by soap and water.[1]
Disposal & Decontamination[5]
Never dispose of this compound down the drain.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a labeled container (e.g., "Halogenated Organic Solids").[1] |
| Liquid Waste | Halogenated Organic Solvent | Dissolve in acetone/DCM and place in Halogenated Waste carboy. |
| Contaminated Sharps | Hazardous Sharps | Place needles/syringes directly into a sharps container without recapping.[1] |
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Rinse immediately with water for 15 minutes, lifting eyelids occasionally. Seek medical attention. |
| Skin Contact | Brush off dry powder first.[1] Wash with soap and copious water.[1][2][4][5] Remove contaminated clothing.[1][2][6][7] |
| Inhalation | Move to fresh air.[1][2][4][5][7] If breathing is difficult, give oxygen.[1] Seek medical attention (risk of delayed pulmonary edema).[2][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center immediately. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11278242, 1-(Benzyloxy)-4-bromo-2-nitrobenzene. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
